molecular formula C17H26N4O3 B12490318 tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate

tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate

Cat. No.: B12490318
M. Wt: 334.4 g/mol
InChI Key: SGXXZRJNDZFBDM-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butyl carbamate group, a piperidine ring, and a pyrazole moiety, making it a versatile molecule for various applications.

Properties

Molecular Formula

C17H26N4O3

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl N-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)18-12-6-8-21(9-7-12)15(22)14-10-13(19-20-14)11-4-5-11/h10-12H,4-9H2,1-3H3,(H,18,23)(H,19,20)

InChI Key

SGXXZRJNDZFBDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with bases like cesium carbonate in solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate lies in its complex structure, which allows for a wide range of chemical reactions and applications. Its combination of a tert-butyl carbamate group, a piperidine ring, and a pyrazole moiety makes it a versatile and valuable compound in various fields of research.

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